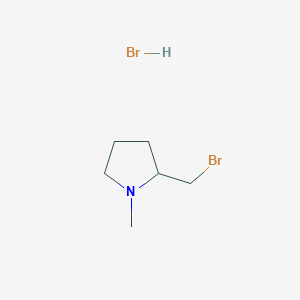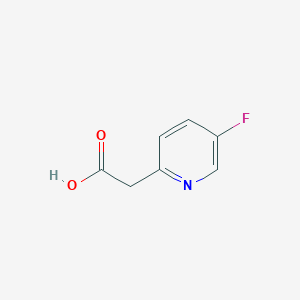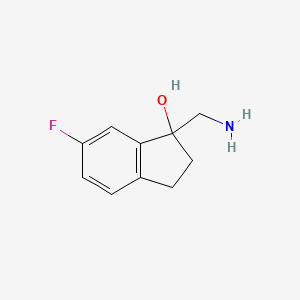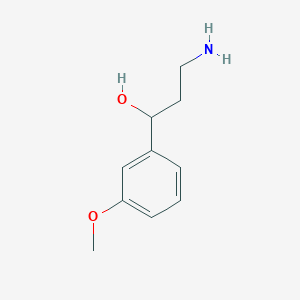
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide
Descripción general
Descripción
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a chemical compound with the molecular formula C7H14BrN. It is a brominated derivative of 1-methylpyrrolidine, which is a cyclic secondary amine. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and versatility.
Synthetic Routes and Reaction Conditions:
Bromination of 1-methylpyrrolidine: The compound can be synthesized by the bromination of 1-methylpyrrolidine using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures.
Reductive amination: Another method involves the reductive amination of 1-methylpyrrolidine with formaldehyde and hydrobromic acid (HBr) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process where the reactants are mixed in a reactor, and the reaction is controlled to optimize yield and purity.
Continuous Flow Process: Some industrial setups may use a continuous flow process to ensure consistent production and quality control.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding amine or other derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of ethers, amines, and thioethers.
Reduction: Formation of 1-methylpyrrolidine and other reduced derivatives.
Oxidation: Formation of pyrrolidone derivatives and other oxidized products.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules and the development of bioactive compounds.
Medicine: It is utilized in the synthesis of drug candidates and the investigation of their biological activities.
Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular substitution (SN2) mechanism. The reaction involves the backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to the formation of the substitution product.
Molecular Targets and Pathways Involved:
Nucleophilic Substitution: The reaction targets the carbon-bromine bond, and the pathway involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
Reduction: The reduction targets the carbon-nitrogen double bond, and the pathway involves the transfer of electrons from the reducing agent to the substrate.
Oxidation: The oxidation targets the carbon-hydrogen bonds, and the pathway involves the addition of oxygen atoms to the substrate.
Comparación Con Compuestos Similares
2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is similar to other brominated amines and pyrrolidine derivatives. Some similar compounds include:
2-Bromomethylpyrrolidine: A closely related compound with a similar structure but without the methyl group.
1-Methyl-2-bromopyrrolidine: Another related compound with a different position of the bromine atom.
2-Bromomethylpiperidine: A piperidine derivative with a similar bromomethyl group.
Uniqueness:
Reactivity: this compound is more reactive due to the presence of the methyl group, which increases the electron density on the nitrogen atom.
Versatility: The compound's versatility in organic synthesis makes it a valuable reagent for various chemical transformations.
Propiedades
IUPAC Name |
2-(bromomethyl)-1-methylpyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBVHJLHXAWSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13617-00-0 | |
| Record name | 2-(bromomethyl)-1-methylpyrrolidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















